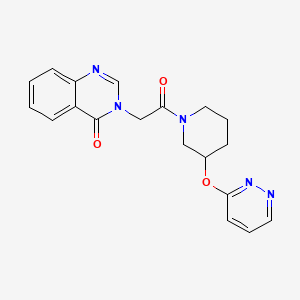
3-(2-Oxo-2-(3-(Pyridazin-3-yloxy)piperidin-1-yl)ethyl)chinazolin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
BenchChem offers high-quality 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrotische Aktivität
Die Studie von Gu et al hebt das anti-fibrotische Potenzial dieser Verbindung hervor. Sie wurde gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) evaluiert. Bemerkenswert ist, dass mehrere Derivate bessere anti-fibrotische Aktivitäten zeigten als bestehende Medikamente wie Pirfenidon. Unter ihnen zeigten Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) vielversprechende Ergebnisse mit IC50-Werten von 45,69 μM bzw. 45,81 μM. Diese Verbindungen hemmten effektiv die Kollagenexpression und den Hydroxyprolingehalt, was auf ihr Potenzial als neuartige anti-fibrotische Medikamente hindeutet.
Antimikrobielle Eigenschaften
Pyrimidinderivate, einschließlich dieser Verbindung, wurden auf ihre antimikrobielle Aktivität untersucht. Während spezifische Studien zu dieser genauen Verbindung begrenzt sind, hat der Pyrimidinkern antimikrobielle Wirkungen gegen Bakterien, Pilze und Parasiten gezeigt . Weitere Untersuchungen könnten ihr spezifisches antibakterielles oder antifungizides Potenzial aufdecken.
Stoffwechselstörungen
Pyrimidinderivate wurden im Zusammenhang mit Stoffwechselstörungen wie Diabetes und Fettleibigkeit untersucht. Die einzigartige Struktur dieser Verbindung könnte möglicherweise Stoffwechselwege modulieren, was sie zu einem interessanten Kandidaten für weitere Untersuchungen macht.
Zusammenfassend lässt sich sagen, dass 3-(2-Oxo-2-(3-(Pyridazin-3-yloxy)piperidin-1-yl)ethyl)chinazolin-4(3H)-on vielversprechend in verschiedenen Bereichen ist, von der anti-fibrotischen Therapie bis hin zu potenziellen antiviralen Anwendungen. Forscher sollten ihre Wirkmechanismen, Sicherheitsprofile und ihr therapeutisches Potenzial untersuchen, um ihre volle Bandbreite an Anwendungen freizuschalten.
Gu, Y.-F.; Zhang, Y.; Yue, F.-L.; Li, S.-T.; Zhang, Z.-Q.; Li, J.; Bai, X. Synthese neuartiger 2-(Pyridin-2-yl) Pyrimidinderivate und Untersuchung ihrer Anti-Fibrose-Aktivität. Molecules 2020, 25, 5226. DOI: 10.3390/molecules25225226
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(12-24-13-20-16-7-2-1-6-15(16)19(24)26)23-10-4-5-14(11-23)27-17-8-3-9-21-22-17/h1-3,6-9,13-14H,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLQCOBQCHRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,5-trimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2551264.png)
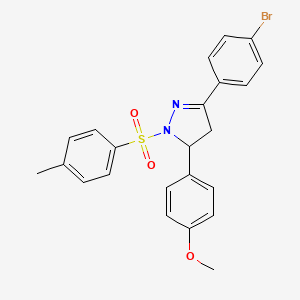
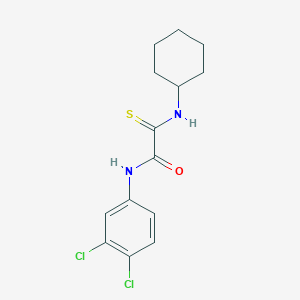

![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)
![3-[4-(2-chloropropanoyl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2551273.png)
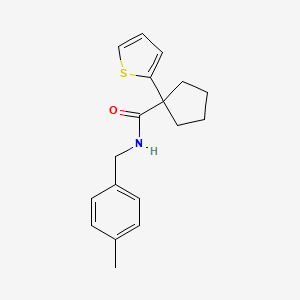
![(1R,2R)-2-[(2-methylpyrimidin-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2551277.png)
![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2551278.png)
![4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2551280.png)

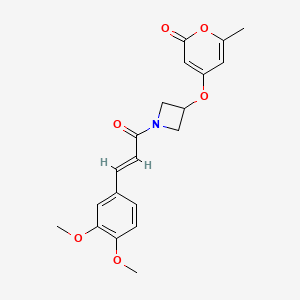
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate](/img/structure/B2551284.png)

